Trimethyl(2-phenylpropoxy)silane
Description
Properties
CAS No. |
624286-52-8 |
|---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
trimethyl(2-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
JBZRDYPQWJIXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of Trimethyl(2-Phenylpropoxy)Silane
Molecular Configuration and Functional Groups
This compound (C₁₂H₂₀OSi) features a trimethylsilyl group (-Si(CH₃)₃) ether-linked to a 2-phenylpropoxy chain. The phenyl group at the second carbon of the propoxy backbone introduces steric hindrance, influencing reactivity during synthesis. Its molecular weight of 208.37 g/mol and hydrophobic silyl group make it suitable for applications in hydrophobic coatings and polymer stabilizers.
Comparative Analysis with Isomeric Derivatives
The 3-phenylpropoxy isomer (CAS 14629-60-8) shares a similar structure but differs in phenyl positioning, which alters solubility and reactivity. For instance, the 3-isomer’s retention index in gas chromatography (Kovats index: 1320) suggests moderate polarity, whereas the 2-isomer’s steric effects may reduce nucleophilic susceptibility during silylation.
Synthetic Routes to this compound
Silylation of 2-Phenylpropanol
The most direct method involves reacting 2-phenylpropanol with a trimethylsilyl donor. Industrial precedents, such as the synthesis of trimethylsilanol via hexamethyldisilazane (HMDS), inform this approach:
Procedure :
- Reagents : 2-Phenylpropanol, HMDS, glacial acetic acid.
- Conditions : Dropwise addition of HMDS to a stirred mixture of 2-phenylpropanol and acetic acid at 60–70°C.
- Reaction Time : 2–3 hours, monitored via HNMR for silyl ether formation.
- Workup : Distillation under reduced pressure (103–105°C) yields the product.
Key Considerations :
Alternative Silylating Agents
Trimethylsilyl Chloride (TMSCl)
TMSCl offers a faster reaction but necessitates a base (e.g., imidazole) to neutralize HCl:
$$ \text{2-PhC}3\text{H}6\text{OH} + \text{TMSCl} \xrightarrow{\text{imidazole}} \text{2-PhC}3\text{H}6\text{O-Si(CH}3\text{)}3 + \text{HCl} $$
Yields typically exceed 85% under anhydrous conditions.
Trimethylsilyl Triflate (TMSOTf)
This strong silylating agent facilitates reactions at lower temperatures (−20°C) but requires rigorous moisture control.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Characterization and Analytical Data
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-phenylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced silane compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl(2-phenylpropoxy)silane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mechanism of Action
The mechanism by which Trimethyl(2-phenylpropoxy)silane exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic and inorganic substrates to form stable, functionalized products.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Trimethyl(2-phenylpropoxy)silane with structurally related silanes, highlighting molecular features, reactivity, and applications:
*Estimated based on structural analogs (e.g., ).
Key Findings from Comparative Analysis
Reactivity Trends
- Substituent Effects: Allyl-substituted silanes (e.g., allyltrimethylsilane) exhibit higher reactivity in hydrosilylation due to the electron-rich alkene group, whereas phenoxy-substituted analogs (e.g., trimethyl((4-phenylbut-2-en-2-yl)oxy)silane) show enhanced stability and regioselectivity in aryl migration reactions .
- Steric and Electronic Factors : Bulky substituents like phenyl groups improve stereoselectivity in catalytic reactions but may reduce reaction rates. For example, trimethyl(2-phenylallyl)silane outperformed simpler allylsilanes in carbosilylation .
Industrial and Environmental Relevance
- Market Trends : The global market for phenyl-substituted silanes (e.g., trimethyl(3-phenyl-2-propenyl)-silane) is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand in pharmaceuticals and specialty chemicals .
- Environmental Impact: Silanes like trimethyl-[5-methyl-2-(1-methylethyl)phenoxy]silane are utilized in biodesalination, leveraging microalgae for sustainable water treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
